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molecular formula C24H54N2O3S B8538855 Tetrabutylammonium 4-diethylaminobutylsulfonate

Tetrabutylammonium 4-diethylaminobutylsulfonate

Cat. No. B8538855
M. Wt: 450.8 g/mol
InChI Key: XMTINEFEKQKMRD-UHFFFAOYSA-M
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Patent
US08642778B2

Procedure details

To a solution of tetrabutylammonium-4-chlorobutylsulfonate in THF sodium carbonate is added. To the resulting suspension, a solution of diethylamine in THF is added. The suspension is stirred at room temperature for 1 h. The precipitate is filtered off and the remaining solution is concentrated with a rotary evaporator to yield tetrabutylammonium-4-diethylaminobutylsulfonate.
Name
tetrabutylammonium 4-chlorobutylsulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
THF sodium carbonate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N+:5]([CH2:14][CH2:15][CH2:16][CH3:17])([CH2:10][CH2:11][CH2:12][CH3:13])[CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4].Cl[CH2:19][CH2:20][CH2:21][CH2:22][S:23]([O-:26])(=[O:25])=[O:24].[CH2:27]([NH:29][CH2:30][CH3:31])[CH3:28]>C1COCC1>[CH2:14]([N+:5]([CH2:1][CH2:2][CH2:3][CH3:4])([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:10][CH2:11][CH2:12][CH3:13])[CH2:15][CH2:16][CH3:17].[CH2:27]([N:29]([CH2:30][CH3:31])[CH2:19][CH2:20][CH2:21][CH2:22][S:23]([O-:26])(=[O:25])=[O:24])[CH3:28] |f:0.1,4.5|

Inputs

Step One
Name
tetrabutylammonium 4-chlorobutylsulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[N+](CCCC)(CCCC)CCCC.ClCCCCS(=O)(=O)[O-]
Name
THF sodium carbonate
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension is stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the remaining solution is concentrated with a rotary evaporator

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCC)[N+](CCCC)(CCCC)CCCC.C(C)N(CCCCS(=O)(=O)[O-])CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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